
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid typically involves the reaction of 3,4-dimethoxy-5-methoxycarbonylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
- 3,4-Dimethoxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 3-Methoxycarbonylphenylboronic acid
Comparison: (3,4-Dimethoxy-5-methoxycarbonylphenyl)boronic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the phenyl ring. This structural feature enhances its reactivity and makes it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers better solubility and stability under reaction conditions .
Propiedades
Fórmula molecular |
C10H13BO6 |
|---|---|
Peso molecular |
240.02 g/mol |
Nombre IUPAC |
(3,4-dimethoxy-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO6/c1-15-8-5-6(11(13)14)4-7(9(8)16-2)10(12)17-3/h4-5,13-14H,1-3H3 |
Clave InChI |
MNZTYXNWSHZRFI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)OC)OC)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



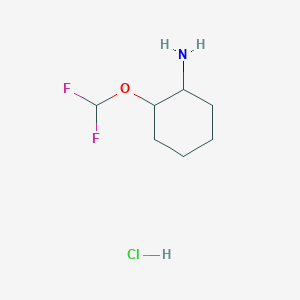
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)
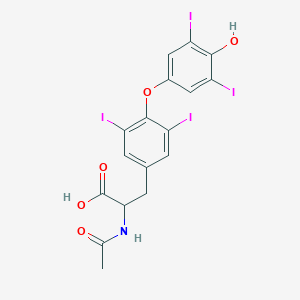
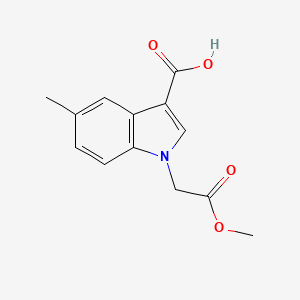

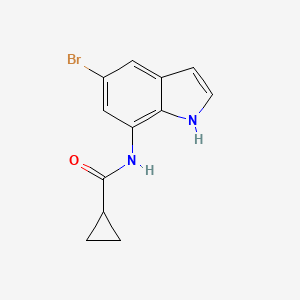

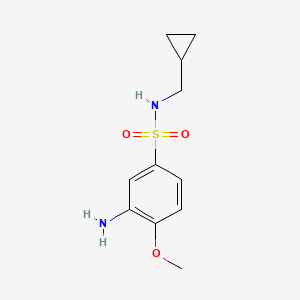
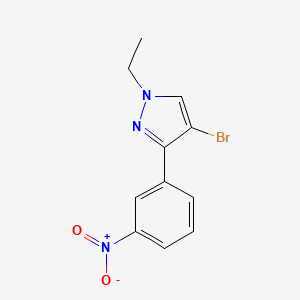
![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

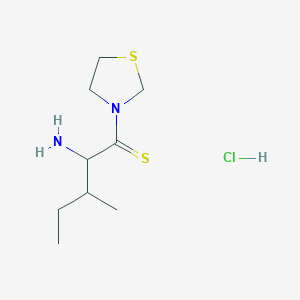
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
